molecular formula C21H14N4OS B2779420 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 681174-19-6

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2779420
CAS No.: 681174-19-6
M. Wt: 370.43
InChI Key: KGMAXOCUXZDNLC-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features both benzimidazole and benzothiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the cyclization and coupling processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
  • 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide
  • 1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide stands out due to its dual heterocyclic structure, which allows for a broader range of biological activities compared to compounds with a single heterocyclic ring. This dual structure enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4OS/c26-21(14-8-9-18-19(11-14)27-12-22-18)23-15-5-3-4-13(10-15)20-24-16-6-1-2-7-17(16)25-20/h1-12H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMAXOCUXZDNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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